6-(Trifluoromethoxy)-1-naphthaldehyde
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Overview
Description
6-(Trifluoromethoxy)-1-naphthaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)-1-naphthaldehyde typically involves the introduction of the trifluoromethoxy group into the naphthaldehyde structure. One common method involves the reaction of 6-hydroxy-1-naphthaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-(Trifluoromethoxy)-1-naphthoic acid.
Reduction: 6-(Trifluoromethoxy)-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethoxy)-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing their function.
Comparison with Similar Compounds
6-(Trifluoromethoxy)-1-naphthaldehyde can be compared with other similar compounds, such as:
6-(Trifluoromethyl)-1-naphthaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group. The trifluoromethoxy group provides different electronic and steric properties, leading to distinct reactivity and applications.
6-Methoxy-1-naphthaldehyde: Contains a methoxy group instead of a trifluoromethoxy group. The presence of fluorine atoms in the trifluoromethoxy group significantly alters the compound’s properties, including its stability and lipophilicity.
The unique properties of this compound, such as its enhanced stability and lipophilicity, make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H7F3O2 |
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Molecular Weight |
240.18 g/mol |
IUPAC Name |
6-(trifluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-7H |
InChI Key |
RLYUMVGEZFUSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)C=O |
Origin of Product |
United States |
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